2-Bromo-4-tert-butyl aniline hydrochloride
Overview
Description
2-Bromo-4-tert-butyl aniline hydrochloride is an organic compound with the molecular formula C10H14BrN·HCl. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom and a tert-butyl group. This compound is typically found as a crystalline solid and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-tert-butyl aniline hydrochloride generally involves the bromination of 4-tert-butyl aniline. The reaction is typically carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions often include controlled temperatures and the use of a catalyst to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in large-scale production.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives. Reduction reactions can convert it into various amine derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions include substituted anilines, biaryl compounds, and various amine derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
2-Bromo-4-tert-butyl aniline hydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, dyes, and polymers.
Biology: The compound is used in the development of biochemical assays and as a building block in the synthesis of biologically active molecules.
Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the manufacture of specialty chemicals, agrochemicals, and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-Bromo-4-tert-butyl aniline hydrochloride involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. In biological systems, its derivatives may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
2-Bromoaniline: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain substitution reactions.
4-tert-Butylaniline: Lacks the bromine atom, affecting its reactivity and the types of reactions it can undergo.
2-Chloro-4-tert-butyl aniline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness: 2-Bromo-4-tert-butyl aniline hydrochloride is unique due to the presence of both the bromine atom and the tert-butyl group, which confer specific steric and electronic properties. These properties influence its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules and materials.
This compound’s versatility and unique chemical properties make it an important tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
2-bromo-4-tert-butylaniline;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.ClH/c1-10(2,3)7-4-5-9(12)8(11)6-7;/h4-6H,12H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEONYQPDZYNUSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)N)Br.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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